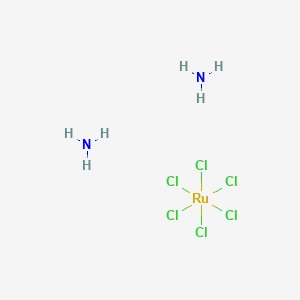
Azane;hexachlororuthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;hexachlororuthenium is a coordination compound consisting of azane (ammonia) and hexachlororuthenium
Méthodes De Préparation
The synthesis of Azane;hexachlororuthenium typically involves the reaction of ruthenium trichloride with ammonia in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional purification steps to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Azane;hexachlororuthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to lower oxidation state ruthenium compounds.
Substitution: Ligand substitution reactions can occur, where the ammonia or chloride ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like chlorine gas and reducing agents like hydrogen gas.
Applications De Recherche Scientifique
Azane;hexachlororuthenium has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical synthesis reactions, including the oxidation of alcohols and aldehydes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Mécanisme D'action
The mechanism of action of Azane;hexachlororuthenium involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by providing an alternative reaction pathway with lower activation energy. The specific molecular targets and pathways depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
Azane;hexachlororuthenium can be compared with other similar compounds, such as:
Potassium hexachlororuthenate(IV): Similar in structure but with potassium ions instead of ammonia.
Ruthenium(III) chloride: A precursor in the synthesis of this compound.
Hexaammineruthenium(II) chloride:
Propriétés
IUPAC Name |
azane;hexachlororuthenium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+6/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYORKDZTDADLSU-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H6N2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














